

Ab initio computational studies of Pt-Ti systems

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An In-depth Technical Guide to Ab Initio Computational Studies of Platinum-Titanium Systems

Introduction

The platinum-titanium (Pt-Ti) binary system is of significant interest across various scientific and industrial fields, from high-temperature shape memory alloys (SMAs) to catalysis and biomedical implants.[1] The unique properties of Pt-Ti alloys, such as the high martensitic transformation temperature in equiatomic TiPt, make them promising candidates for applications in demanding environments like aerospace and automotive industries.[1] Understanding the fundamental phase stability, mechanical properties, and surface chemistry of these alloys is crucial for their design and optimization.

Ab initio computational methods, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the properties of materials at an atomic scale. [2] These first-principles calculations allow researchers to predict crystal structures, phase stability, thermodynamic properties, and reaction pathways without relying on empirical parameters.[3][4] This guide provides a comprehensive overview of the application of ab initio studies to the Pt-Ti system, detailing the computational methodologies, summarizing key quantitative findings, and illustrating the logical workflows involved.

Computational Methodology and Protocols

The foundation for most ab initio studies of Pt-Ti systems is Density Functional Theory (DFT). [5] DFT provides a framework to solve the many-body Schrödinger equation by mapping the complex interactions of electrons to a simpler problem involving the electron density.[6] This

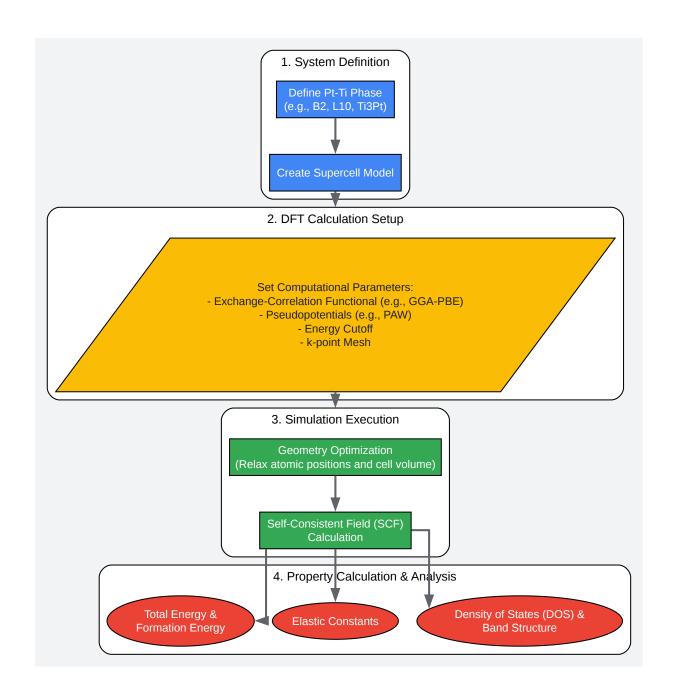


approach offers a balance between accuracy and computational cost, making it feasible to model solid-state systems with hundreds of atoms.[2]

Typical Ab Initio Workflow

A typical computational investigation of a Pt-Ti system follows a structured workflow, from defining the crystal structure to analyzing the final calculated properties. This process involves several key steps, including geometry optimization to find the lowest energy configuration of the atoms, followed by calculations of specific properties such as electronic structure, formation energies, and elastic constants.





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A typical workflow for ab initio studies of Pt-Ti systems.



Protocol for First-Principles Calculations

The accuracy of DFT calculations is highly dependent on the chosen computational parameters. The studies cited in this guide commonly employ the following protocols:

- Software Package: The Vienna Ab initio Simulation Package (VASP) is frequently used for calculations on Pt-Ti and related systems.[1][7][8]
- Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Erzerhof (PBE) functional, is a standard choice for describing the exchange and correlation interactions between electrons in metallic alloys.[1][7][8]
- Pseudopotentials: The Projector Augmented-Wave (PAW) method is utilized to accurately describe the interaction between the core and valence electrons.[7][8]
- Plane-Wave Energy Cutoff: An energy cutoff determines the size of the plane-wave basis set used to expand the electronic wave functions. A typical value for Pt-Ti systems is around 400 eV.[8]
- Brillouin Zone Sampling: The integration over the Brillouin zone is performed using a
 Monkhorst-Pack grid of k-points. The density of this grid is crucial for achieving convergence,
 with denser meshes required for more accurate total energy calculations.
- Convergence Criteria: Geometry optimizations are typically performed until the forces on each atom are below a threshold, such as 0.02 eV/Å.[8]

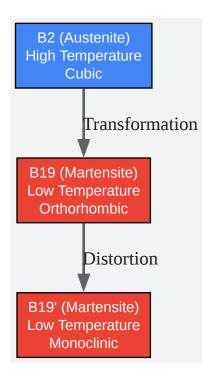
Phase Stability and Structural Properties

Ab initio calculations are instrumental in determining the relative stability of different crystallographic phases of Pt-Ti alloys. The ground state at 0 K is identified as the structure with the lowest formation energy. Studies have investigated several phases, including the high-temperature austenite B2 (cubic) phase and various lower-temperature martensite structures like B19 (orthorhombic), B19' (monoclinic), and L10 (tetragonal).[1][9]

DFT calculations have shown that for equiatomic PtTi, the B2 phase is unstable at 0 K.[1] Instead, the B19 and B19' phases are predicted to be the most stable structures.[1] This is



consistent with the experimental observation of a martensitic transformation from the B2 phase upon cooling.



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Martensitic transformation pathway in Pt-Ti alloys.

Calculated Structural Properties

The tables below summarize quantitative data from ab initio studies on various Pt-Ti phases. The calculated lattice parameters generally show good agreement with experimental data, typically within a 2% margin.[1]

Table 1: Calculated Lattice Parameters of Equiatomic Pt-Ti Phases

| Phase | Crystal Structure | a (Å) | b (Å) | c (Å) | Angle (γ°) | Referenc e |
|-------|----------------------|-------|-------|-------|------------|---------------|
| B2 | Cubic | 3.197 | 3.197 | 3.197 | 90 | [1] |
| L10 | Tetragonal | 4.545 | 4.545 | 3.235 | 90 | [1] |
| B19 | Orthorhom bic | 3.235 | 4.887 | 4.545 | 90 | [1] |



| B19' | Monoclinic | 3.235 | 4.887 | 4.545 | 97.8 |[1] |

Table 2: Calculated Formation Energies of Pt-Ti and Related Phases

| System | Phase | Formation Energy (eV/atom) | Reference |
|-----------------------|-------|----------------------------|-----------|
| TiNi (for comparison) | B2 | -0.322 | [7] |
| TiNi (for comparison) | B19' | -0.370 | [7] |
| Ti50Ni37.5Pt12.5 | B2 | -0.478 | [7] |
| Ti50Ni37.5Pt12.5 | B19' | -0.510 | [7] |
| TisoNi25Pt25 | B2 | -0.630 | [7] |

| Ti50Ni25Pt25 | B19 | -0.651 |[7] |

Note: Formation energies are composition-dependent. The data for Ti-Ni-Pt alloys illustrates the trend of increasing stability with Pt substitution for Ni.

Mechanical Properties

The mechanical behavior of Pt-Ti alloys, particularly their shape memory effect, is governed by their elastic properties. DFT calculations can reliably predict the full set of elastic constants (C_{ij}) for a given crystal structure. These constants are crucial for determining mechanical stability, anisotropy, and other properties like the bulk modulus and shear modulus. For a cubic crystal to be mechanically stable, its elastic constants must satisfy the Born stability criteria: $C_{11} > 0$, $C_{44} > 0$, $C_{11} > |C_{12}|$, and $(C_{11} + 2C_{12}) > 0$.

Table 3: Calculated Elastic Constants for B2 TiPt-based Systems



| System (at.%) | C11 (GPa) | C12 (GPa) | C44 (GPa) | C' (GPa) | Reference |
|------------------|-----------|-----------|-----------|----------|-----------|
| Ti50Pt50 | 148 | 158 | 58 | -5 | [1] |
| Ti50Pt43.75V6.2 | 165 | 153 | 61 | 6 | [1] |

| Ti50Pt31.25V18.75 | 185 | 155 | 67 | 15 |[1] |

Note: The negative C' modulus (C' = $(C_{11} - C_{12})/2$) for binary B2 TiPt indicates its mechanical instability at 0 K, which drives the martensitic transformation.[1] Alloying with Vanadium is shown to stabilize the B2 phase.[1]

Surface and Catalytic Properties

While much of the research on Pt-Ti focuses on bulk properties for structural applications, the system is also relevant in catalysis.[10][11] DFT is a primary tool for investigating surface chemistry, allowing for the calculation of key parameters like surface energy, work function, and the adsorption energies of molecules on alloy surfaces.[12][13]

For example, studies on analogous systems like Pd-Ti have shown that the segregation of elements to the surface is highly dependent on the chemical environment.[8] In a vacuum, Ti atoms may prefer to remain in the bulk, but the presence of adsorbates like oxygen can dramatically lower the segregation energy, promoting Ti migration to the surface.[8] This adsorbate-induced segregation is a critical factor in determining the catalytic activity and stability of bimetallic catalysts.

Table 4: Calculated Segregation Energies in a Pd-Ti Model System

| Surface | Segregation Energy (Vacuum) (eV) | Segregation Energy (O-covered) (eV) | Reference |
|------------|--|---|-----------|
| Pd-Ti(111) | 0.61 | -0.57 | [8] |
| Pd-Ti(100) | 0.69 | -0.58 | [8] |



| Pd-Ti(110) | 0.64 | -0.88 |[8] |

Note: A negative segregation energy indicates that it is energetically favorable for the Ti atom to move to the surface. This data, while for Pd-Ti, illustrates the methodology and type of insights applicable to Pt-Ti surface studies.

Conclusion

Ab initio computational studies, grounded in Density Functional Theory, have provided profound insights into the fundamental properties of the Pt-Ti system. These calculations have successfully predicted the relative stability of various phases, elucidated the mechanical instability that drives the crucial martensitic transformation in shape memory alloys, and provided a framework for understanding surface phenomena relevant to catalysis. The quantitative data generated—from lattice parameters and formation energies to elastic constants—shows strong agreement with available experimental results, validating the predictive power of these computational methods. As computational resources continue to grow, the application of ab initio techniques will undoubtedly play an even more significant role in the rational design of new Pt-Ti alloys with tailored properties for advanced technological applications.

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